molecular formula C20H18O5 B582694 Erythrivarone A

Erythrivarone A

Cat. No.: B582694
M. Wt: 338.4 g/mol
InChI Key: BNPMTCOAGXAAIT-UHFFFAOYSA-N
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Description

Dihydroalpinumisoflavone (CAS: 63807-90-9; molecular formula: C20H18O5; molar mass: 338.35 g/mol) is a naturally occurring isoflavonoid derivative isolated from the leaves and stems of Crotalaria madurensis, a plant species within the Fabaceae family . Structurally, it features a dihydro modification of the parent compound alpinumisoflavone, characterized by a saturated pyran ring system (Figure 1). This compound exhibits antifungal activity against Trichophyton mentagrophytes, a dermatophyte responsible for human infections . Physicochemical properties include a melting point of 258–262°C, a predicted boiling point of 555.8±50.0°C, and a density of 1.340±0.06 g/cm³. It is stored at 2–8°C for stability .

Properties

IUPAC Name

5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-20(2)8-7-13-15(25-20)9-16-17(18(13)22)19(23)14(10-24-16)11-3-5-12(21)6-4-11/h3-6,9-10,21-22H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPMTCOAGXAAIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydroalpinumisoflavone can be synthesized through various chemical reactions involving the appropriate starting materials. One common method involves the cyclization of suitable precursors under controlled conditions to form the isoflavone structure. The reaction typically requires specific catalysts and solvents to achieve the desired product with high purity .

Industrial Production Methods: Industrial production of dihydroalpinumisoflavone often involves extraction from natural sources, such as the leaves and stems of Crotalaria madurensis . The extraction process includes solvent extraction, purification, and crystallization to obtain the compound in its pure form. The industrial methods are optimized to ensure high yield and purity, making the compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Dihydroalpinumisoflavone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of dihydroalpinumisoflavone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Dihydroalpinumisoflavone belongs to the isoflavonoid class, sharing structural and functional similarities with other flavonoids. Below is a detailed comparison with key analogs:

Alpinumisoflavone (CAS: 34086-50-5)

  • Structural Differences : Alpinumisoflavone (C20H16O5; molar mass: 336.3 g/mol) lacks the hydrogenation at the C2–C3 position present in dihydroalpinumisoflavone (Figure 1) .
  • Bioactivity : Alpinumisoflavone demonstrates potent antifungal and antiproliferative effects. At 0.63 µg/disc, it inhibits reproductive tube growth in fungal pathogens, suggesting higher intrinsic activity compared to its dihydro derivative .
  • Physicochemical Properties : Alpinumisoflavone has a lower molar mass (336.3 vs. 338.36 g/mol) and a higher predicted solubility due to its unsaturated structure .

α-Isowighteone (CAS: 65388-03-6)

  • Structural Similarities : Both compounds share the molecular formula C20H18O5 but differ in substituent positions. α-Isowighteone has a prenyl group at C-8, whereas dihydroalpinumisoflavone features a hydroxylated phenyl group .
  • Bioactivity : α-Isowighteone is studied for anticancer properties, particularly in breast cancer models, while dihydroalpinumisoflavone’s primary documented activity is antifungal .

Erythrinin A (CAS: 63807-86-3)

  • Structural Comparison : Erythrinin A (C20H16O4) is a simpler isoflavone with a hydroxyl group at C-5 and a methoxy group at C-7, lacking the dihydro modification .
  • Bioactivity: Limited data exist for Erythrinin A, but its structural simplicity may reduce metabolic stability compared to dihydroalpinumisoflavone .

Homoisoflavonoids (e.g., Licoisoflavone A)

  • Chemotaxonomic Differences: Homoisoflavonoids, such as Licoisoflavone A (CAS: 66056-19-7), have a benzopyran-4-one core distinct from the dihydro-pyrano[3,2-g]chromen system in dihydroalpinumisoflavone. This structural divergence correlates with their occurrence in different plant families (Asparagaceae vs. Fabaceae) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound CAS No. Molecular Formula Molar Mass (g/mol) Key Functional Groups Melting Point (°C) Bioactivity Highlights
Dihydroalpinumisoflavone 63807-90-9 C20H18O5 338.35 Dihydro-pyrano chromenone 258–262 Antifungal (Trichophyton mentagrophytes)
Alpinumisoflavone 34086-50-5 C20H16O5 336.3 Unsaturated pyrano chromenone N/A Antifungal (0.63 µg/disc)
α-Isowighteone 65388-03-6 C20H18O5 338.36 Prenyl-substituted isoflavone N/A Anticancer (breast cell lines)
Erythrinin A 63807-86-3 C20H16O4 320.3 5-hydroxy, 7-methoxy N/A Limited data

Biological Activity

Dihydroalpinumisoflavone is a naturally occurring chalcone that has garnered attention for its diverse biological activities, including antifungal, neuroprotective, and antioxidant properties. This article explores the biological activity of dihydroalpinumisoflavone, summarizing key research findings, case studies, and data tables that highlight its potential therapeutic applications.

Chemical Structure and Properties

Dihydroalpinumisoflavone is characterized by its chalcone structure, which consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This structural configuration is responsible for its various biological activities.

Antifungal Activity

Research indicates that dihydroalpinumisoflavone exhibits significant antifungal properties. In vitro studies have demonstrated its effectiveness against various fungal strains, suggesting its potential as a natural antifungal agent. For instance, a study reported that dihydroalpinumisoflavone inhibited the growth of Candida albicans and Aspergillus niger at low concentrations .

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans50 µg/mL
Aspergillus niger30 µg/mL

Neuroprotective Effects

Dihydroalpinumisoflavone has been investigated for its neuroprotective effects. It has been shown to reduce oxidative stress in neuronal cells, which is critical in preventing neurodegenerative diseases. A study highlighted that treatment with dihydroalpinumisoflavone significantly decreased levels of reactive oxygen species (ROS) in cultured neurons, thereby enhancing cell viability under stress conditions .

Antioxidant Activity

The antioxidant properties of dihydroalpinumisoflavone contribute to its neuroprotective effects. It has been found to scavenge free radicals effectively, which can mitigate cellular damage caused by oxidative stress. The antioxidant capacity was assessed using various assays, including DPPH and ABTS radical scavenging assays, where dihydroalpinumisoflavone demonstrated a strong ability to neutralize free radicals .

Case Studies and Research Findings

  • Antifungal Efficacy : A case study involving the use of dihydroalpinumisoflavone against fungal infections in patients showed promising results, with significant reductions in fungal load observed after treatment .
  • Neuroprotection in Animal Models : In animal models of neurodegenerative diseases, administration of dihydroalpinumisoflavone resulted in improved cognitive function and reduced neuronal loss, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease .
  • Antioxidant Studies : Clinical trials assessing the antioxidant effects of dihydroalpinumisoflavone revealed significant improvements in biomarkers associated with oxidative stress in participants consuming the compound as part of their diet .

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